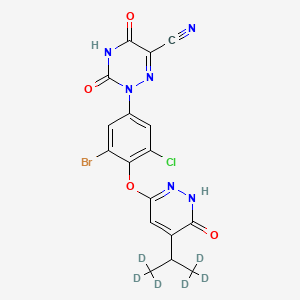
10E,12E,14E-Hexadecatrienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10E,12E,14E-Hexadecatrienal: is a fatty aldehyde with the molecular formula C16H26O . It is characterized by three conjugated double bonds at the 10th, 12th, and 14th positions in the carbon chain. This compound is known for its role as a sex pheromone in certain insect species, particularly in the moth Manduca sexta .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10E,12E,14E-Hexadecatrienal involves stereoselective methods to ensure the correct configuration of the double bonds. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene aldehyde . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, such as using high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 10E,12E,14E-Hexadecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like Grignard reagents in anhydrous conditions
Major Products:
Oxidation: Hexadecatrienoic acid.
Reduction: Hexadecatrienol.
Substitution: Various substituted hexadecatrienals depending on the nucleophile used
Scientific Research Applications
10E,12E,14E-Hexadecatrienal has several applications in scientific research:
Chemistry: Used as a model compound in studies of conjugated systems and stereoselective synthesis.
Biology: Functions as a sex pheromone in insect behavior studies, particularly in moths like Manduca sexta.
Industry: Utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 10E,12E,14E-Hexadecatrienal as a sex pheromone involves binding to specific olfactory receptors in the target insect species. This binding triggers a signaling cascade that leads to behavioral responses such as attraction or mating behavior. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of the insects .
Comparison with Similar Compounds
- 10E,12Z,14E-Hexadecatrienal
- 10E,12E,14Z-Hexadecatrienal
- 10E,12Z,14Z-Hexadecatrienal
Comparison: 10E,12E,14E-Hexadecatrienal is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The different isomers have varying degrees of effectiveness in eliciting responses in insects, highlighting the importance of stereochemistry in biological interactions .
Properties
Molecular Formula |
C16H26O |
|---|---|
Molecular Weight |
234.38 g/mol |
IUPAC Name |
(10E,12E,14E)-hexadeca-10,12,14-trienal |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3/b3-2+,5-4+,7-6+ |
InChI Key |
QXMRYABYXKUWCX-ICDJNDDTSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/CCCCCCCCC=O |
Canonical SMILES |
CC=CC=CC=CCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)

![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)


![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)





